molecular formula C5H4N4O B13984000 Pyrazolo[5,1-f][1,2,4]triazin-4(1H)-one

Pyrazolo[5,1-f][1,2,4]triazin-4(1H)-one

Cat. No.: B13984000
M. Wt: 136.11 g/mol
InChI Key: FJTJRAVCWDEFFF-UHFFFAOYSA-N
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Description

Pyrazolo[5,1-f][1,2,4]triazin-4(1H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazolo[5,1-f][1,2,4]triazin-4(1H)-one typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of hydrazine derivatives with cyanogen bromide, followed by cyclization with formamide under acidic conditions. Another approach includes the use of 3-amino-1,2,4-triazine derivatives, which undergo cyclization with α,β-unsaturated carbonyl compounds in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[5,1-f][1,2,4]triazin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Pyrazolo[5,1-f][1,2,4]triazin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can lead to the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazolo[5,1-f][1,2,4]triazin-4(1H)-one stands out due to its unique ring structure, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C5H4N4O

Molecular Weight

136.11 g/mol

IUPAC Name

3H-pyrazolo[5,1-f][1,2,4]triazin-4-one

InChI

InChI=1S/C5H4N4O/c10-5-4-1-2-7-9(4)8-3-6-5/h1-3H,(H,6,8,10)

InChI Key

FJTJRAVCWDEFFF-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=O)NC=NN2N=C1

Origin of Product

United States

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